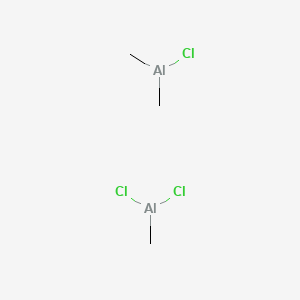
Trichlorotrimethyldialuminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trichlorotrimethyldialuminum (CAS 12542-85-7), also known as methylaluminum sesquichloride, is an organoaluminum compound with the molecular formula C₃H₉Al₂Cl₃ and a molecular weight of 205.43 g/mol . Structurally, it consists of two aluminum centers bridged by three methyl groups and three chlorine atoms, forming a dimeric structure. This compound is highly reactive, particularly toward moisture and oxygen, and is typically handled under inert conditions. It serves as a catalyst in organic synthesis and polymerization reactions due to its Lewis acidic properties .
Comparison with Similar Compounds
The following table and analysis compare Trichlorotrimethyldialuminum with structurally or functionally related organoaluminum and aluminum halide compounds:
Triethylaluminum (C₆H₁₅Al)
- Structural Differences: Triethylaluminum is monomeric, with three ethyl groups bonded to a single aluminum atom, contrasting with the dimeric, mixed chloro/methyl structure of this compound .
- Reactivity: Both compounds are moisture-sensitive, but Triethylaluminum is notably pyrophoric, igniting spontaneously in air .
- Applications : Triethylaluminum is widely used in Ziegler-Natta catalysts for polyethylene production, whereas this compound is employed in more specialized catalytic systems .
Trimethylaluminum (C₃H₉Al)
- Lewis Acidity : Trimethylaluminum is a stronger Lewis acid than this compound due to the absence of electron-withdrawing chlorine ligands .
- Hazards : Both compounds require inert handling, but Trimethylaluminum poses higher flammability risks, with autoignition temperatures below 0°C .
Aluminum Chloride (AlCl₃)
- Functionality: Unlike the organoaluminum compounds, AlCl₃ is a purely inorganic Lewis acid. It lacks alkyl groups, making it less versatile in organometallic synthesis but highly effective in Friedel-Crafts alkylation .
- Hydrolysis : AlCl₃ hydrolyzes to release HCl gas, while this compound releases both HCl and methane, complicating its decomposition .
Diethylaluminum Chloride (C₄H₁₀AlCl)
- Structure-Activity : The ethyl groups in Diethylaluminum Chloride confer greater steric bulk compared to the methyl groups in this compound, influencing its catalytic selectivity in olefin reactions .
- Thermal Stability : Diethylaluminum Chloride is less thermally stable than this compound, decomposing at temperatures above 80°C .
Properties
Molecular Formula |
C3H9Al2Cl3 |
|---|---|
Molecular Weight |
205.42 g/mol |
IUPAC Name |
chloro(dimethyl)alumane;dichloro(methyl)alumane |
InChI |
InChI=1S/3CH3.2Al.3ClH/h3*1H3;;;3*1H/q;;;+1;+2;;;/p-3 |
InChI Key |
HYZXMVILOKSUKA-UHFFFAOYSA-K |
Canonical SMILES |
C[Al](C)Cl.C[Al](Cl)Cl |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















